Home > Products > Screening Compounds P29774 > Thalidomide-NH-C6-NH2 TFA
Thalidomide-NH-C6-NH2 TFA - 2093386-51-5

Thalidomide-NH-C6-NH2 TFA

Catalog Number: EVT-2702804
CAS Number: 2093386-51-5
Molecular Formula: C21H25F3N4O6
Molecular Weight: 486.448
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-NH-C6-NH2 TFA is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It integrates a cereblon ligand derived from thalidomide with a linker used in Proteolysis Targeting Chimera (PROTAC) technology. This compound is primarily utilized in research contexts, particularly in studies involving targeted protein degradation mechanisms.

Source

The compound is referenced under the CAS number 2093386-51-5 and has been synthesized for various applications in medicinal chemistry and biochemistry, particularly regarding its role in the targeted degradation of proteins through the ubiquitin-proteasome system .

Classification

Thalidomide-NH-C6-NH2 TFA falls under the category of small molecules, specifically classified as an E3 ligase ligand-linker conjugate. It is part of the broader family of thalidomide analogs, which have been modified to enhance their biological activity and specificity for target proteins .

Synthesis Analysis

Methods

The synthesis of Thalidomide-NH-C6-NH2 TFA involves several steps, typically starting from thalidomide itself. The process may include:

  1. Reductive Amination: This method is often employed to introduce amino groups into the thalidomide structure, facilitating the attachment of linkers.
  2. Linker Attachment: The C6 linker is integrated into the thalidomide framework, which is crucial for its function as a PROTAC.
  3. Formation of TFA Salt: The final product is usually isolated as a trifluoroacetic acid (TFA) salt to enhance solubility and stability for further applications .

Technical Details

The synthesis typically yields high purity compounds, with analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy employed to confirm structure and purity.

Molecular Structure Analysis

Structure

Thalidomide-NH-C6-NH2 TFA has a complex molecular structure characterized by its integration of a thalidomide core with an amino group and a C6 linker. The molecular formula is C21H25F3N4O6, and it has a molecular weight of 486.44 g/mol .

Data

  • Molecular Formula: C21H25F3N4O6
  • Molecular Weight: 486.44 g/mol
  • CAS Number: 2093386-51-5

The structural integrity is crucial for its interaction with target proteins, particularly cereblon, which plays a significant role in its mechanism of action.

Chemical Reactions Analysis

Reactions

Thalidomide-NH-C6-NH2 TFA participates in several chemical reactions, primarily involving:

  1. Target Protein Binding: The compound binds selectively to E3 ligases, facilitating the ubiquitination of target proteins.
  2. Ubiquitin-Proteasome Pathway Activation: Once bound, it promotes the degradation of specific proteins through the ubiquitin-proteasome system.

Technical Details

The efficiency of Thalidomide-NH-C6-NH2 TFA in these reactions can be quantitatively assessed using assays that measure protein levels before and after treatment with the compound .

Mechanism of Action

Process

The mechanism of action for Thalidomide-NH-C6-NH2 TFA involves:

  1. Binding to Cereblon: The compound acts as a ligand for cereblon, an E3 ubiquitin ligase.
  2. Recruitment of Target Proteins: It facilitates the recruitment of specific target proteins to cereblon, leading to their ubiquitination.
  3. Degradation via Proteasome: Ubiquitinated proteins are subsequently recognized and degraded by the proteasome.

Data

This process effectively reduces the levels of certain oncoproteins or other disease-related proteins within cells, making it a valuable tool in cancer research and therapy development .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-NH-C6-NH2 TFA typically appears as a white to off-white powder. Its solubility varies based on solvent conditions but generally shows good solubility in organic solvents due to its structural components.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be stored at -20°C for long-term preservation.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Relevant analyses such as melting point determination and spectroscopic characterization (e.g., NMR, IR) can provide further insight into its physical properties .

Applications

Thalidomide-NH-C6-NH2 TFA has several scientific applications:

  1. Drug Development: It is utilized in developing new therapeutic agents targeting specific proteins involved in diseases like cancer.
  2. Research Tool: The compound serves as a valuable research tool for studying protein degradation pathways and cellular processes mediated by E3 ligases.
  3. Targeted Therapy: Its role in PROTAC technology positions it as a candidate for targeted therapies that aim to selectively degrade disease-causing proteins without affecting healthy ones .
Molecular Design and Mechanistic Foundations

Rational Design of E3 Ligase Ligand-Linker Conjugates in Proteolysis-Targeting Chimera Technology

Proteolysis-Targeting Chimeras represent a revolutionary therapeutic strategy that hijacks the ubiquitin-proteasome system to degrade disease-relevant proteins. These heterobifunctional molecules comprise three elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that spatially optimizes their interaction. Thalidomide-NH-C6-NH2 Trifluoroacetate (CAS 2093386-51-5) exemplifies a rationally designed E3 ligase ligand-linker conjugate where the thalidomide-derived component serves as a cereblon recruitment module, connected via a hexamethylene (C6) spacer to a terminal amine group. This terminal amine enables covalent conjugation to target protein ligands during Proteolysis-Targeting Chimera synthesis [1] [3].

The molecular design rationale centers on optimizing ternary complex formation between the Proteolysis-Targeting Chimera, the target protein, and cereblon-containing E3 ubiquitin ligase complexes. The linker length and composition critically influence the efficiency of ubiquitin transfer to the target protein. The hexyl spacer in Thalidomide-NH-C6-NH2 Trifluoroacetate provides approximately 11.5 Å of distance flexibility, which falls within the optimal range (10-15 Å) for productive ubiquitination as determined through biophysical studies of effective Proteolysis-Targeting Chimeras [5] [9]. This conjugate’s trifluoroacetate salt form enhances aqueous solubility (>100 mg/mL in dimethyl sulfoxide), facilitating biochemical and cellular experimentation [1] [3].

Table 1: Key Components of Thalidomide-NH-C6-NH2 Trifluoroacetate in Proteolysis-Targeting Chimera Design

ComponentChemical EntityRole in Proteolysis-Targeting Chimera
E3 LigandThalidomide-derived glutarimideBinds cereblon substrate receptor within Cullin 4 RING E3 ligase
LinkerHexamethylene spacer (C6)Optimizes distance/orientation for target ubiquitination
Conjugation HandleTerminal primary amine (-NH₂)Enables coupling to target protein ligands via amide or carbamate bonds
CounterionTrifluoroacetateEnhances solubility and stability of the conjugate

Structural Role of Thalidomide Derivatives in Cereblon Recruitment

The thalidomide moiety within Thalidomide-NH-C6-NH2 Trifluoroacetate mediates highly specific molecular recognition by cereblon, a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex. Structural biology studies reveal that the glutarimide ring of thalidomide derivatives inserts into a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400 in human cereblon) within the thalidomide-binding domain. This binding induces conformational changes that modulate cereblon's substrate specificity, enabling the recruitment and ubiquitination of non-native "neosubstrates" [2] [4] [8].

Notably, the (S)-enantiomer of thalidomide exhibits approximately 10-fold stronger binding affinity for cereblon compared to the (R)-enantiomer, attributed to optimal hydrophobic contacts and a relaxed glutarimide ring conformation observed in crystal structures. This stereospecificity translates to functional differences: deuterated (S)-thalidomide potently induces degradation of Ikaros family transcription factors (e.g., IKZF1/3), while the (R)-enantiomer shows markedly reduced activity at equivalent concentrations [4]. Although Thalidomide-NH-C6-NH2 Trifluoroacetate uses a racemic thalidomide analog, its covalent linkage to the linker constrains rotational freedom, potentially enhancing the effective binding avidity compared to unmodified thalidomide [1] [6].

Table 2: Structural Determinants of Cereblon-Thalidomide Interaction

Structural FeatureRole in BindingFunctional Consequence
Tri-tryptophan pocket (Trp380/386/400)Forms hydrophobic cavity accommodating glutarimide ringEssential for molecular recognition; mutation ablates binding and teratogenicity
Tyrosine 384Stabilizes glutarimide carbonyl via hydrogen bondingDisruption reduces ligand affinity and ubiquitin ligase activity
(S)-enantiomer configurationOptimal hydrophobic contact surface and ring geometry~10-fold higher affinity than (R)-enantiomer; drives neosubstrate recruitment
β-hairpin loop (residues 402-408)Conformational flexibility induced by ligand bindingAllosterically modulates neosubstrate binding cleft

Linker Optimization Strategies for Enhanced Proteasome-Targeting Efficiency

The hexamethylene linker in Thalidomide-NH-C6-NH2 Trifluoroacetate represents a deliberate optimization strategy balancing flexibility, length, and physiochemical properties. Linker design profoundly influences Proteolysis-Targeting Chimera efficacy by determining the optimal spatial positioning for the E3 ligase to ubiquitinate lysine residues on the target protein. Comparative studies reveal that shorter alkyl linkers ([5] [9] [10].="" and="" complex="" efficiency="" excessive="" flexibility,="" formation,="" glycol-based="" introduce="" linkers="" longer="" may="" often="" p="" polyethylene="" reducing="" restrict="" stability="" ternary="" ubiquitination="" while="">

The C6 alkyl chain provides several advantages:

  • Synthetic Accessibility: The linear hydrocarbon chain simplifies synthesis and purification compared to heteroatom-containing linkers, ensuring batch-to-batch reproducibility critical for research applications [1] [3].
  • Metabolic Stability: Alkyl linkers exhibit superior resistance to esterase-mediated cleavage compared to ester-containing chains, prolonging intracellular half-life [9].
  • Membrane Permeability: Moderate hydrophobicity enhances cellular uptake, evidenced by higher intracellular concentrations measured for C6 conjugates versus more hydrophilic polyethylene glycol variants [10].
  • Conformational Flexibility: Six methylene units permit sufficient rotational freedom to accommodate diverse target protein geometries without entropic penalties associated with longer chains [5].

A case study employing Pomalidomide-Polyethylene Glycol4-conjugate (a cereblon ligand-linker analog) in Forkhead Box P3-targeting Proteolysis-Targeting Chimera demonstrated that optimized linker length enabled over 90% target degradation at nanomolar concentrations, validating the rational linker design principles applicable to Thalidomide-NH-C6-NH2 Trifluoroacetate-based compounds [9]. Furthermore, the terminal primary amine enables versatile conjugation chemistry, facilitating rapid prototyping of Proteolysis-Targeting Chimeras targeting diverse oncoproteins, transcription factors, and undruggable targets [1] [3] [10].

Properties

CAS Number

2093386-51-5

Product Name

Thalidomide-NH-C6-NH2 TFA

IUPAC Name

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

Molecular Formula

C21H25F3N4O6

Molecular Weight

486.448

InChI

InChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7)

InChI Key

VUTCFPKPHCMKEA-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(=O)(C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.